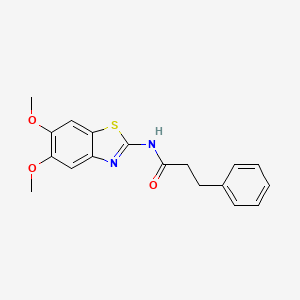

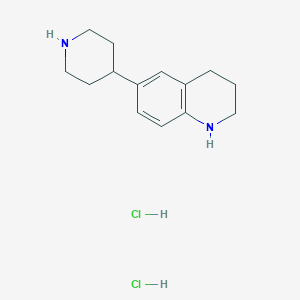

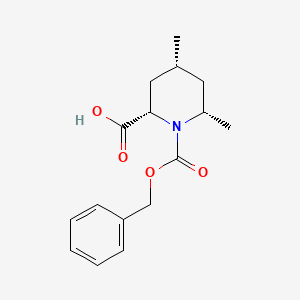

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide, typically involves multi-step reactions that combine benzothiazole moieties with various functional groups. For example, Ahmad et al. (2012) described the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, demonstrating the complexity and diversity of synthetic routes in this chemical class (Ahmad et al., 2012).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, often modified with various substituents that influence the compound's physical and chemical properties. Structural elucidation techniques such as X-ray crystallography and NMR spectroscopy are commonly used to determine the precise arrangement of atoms within these molecules. For instance, Saeed et al. (2020) reported the X-ray structure characterization of antipyrine-like derivatives, providing insights into the molecular architecture and intermolecular interactions of these compounds (Saeed et al., 2020).

Applications De Recherche Scientifique

Synthesis and Transformations : The compound has been involved in studies examining the synthesis and ring transformations of 1,3-benzothiazines. For instance, a study by Szabo´ et al. (1988) discusses the oxidative ring contraction of 2-aryl-4H-1,3-benzothiazines, leading to the formation of 1,2-benzisothiazole derivatives, a process which represents a new synthesis method for these derivatives and is relevant to the structural class of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide (Szabo´ et al., 1988).

Antimicrobial and Antioxidant Studies : Research by Abbas et al. (2014) indicates that benzothiazoles, such as the compound , show promising antimicrobial properties. Their study involved synthesizing derivatives and screening them for antimicrobial activity, highlighting the potential use of these compounds in developing new antimicrobial agents (Abbas et al., 2014). Additionally, Ahmad et al. (2012) explored the antioxidant properties of N-substituted benzyl/phenyl benzothiazine derivatives, finding that many compounds exhibited significant radical scavenging activity, suggesting potential applications in antioxidant therapies (Ahmad et al., 2012).

Photo-Physical Characteristics : A study by Padalkar et al. (2011) on the photo-physical properties of ESIPT-inspired benzothiazole derivatives highlights the potential use of these compounds in photophysical applications. This research may provide insights into the optical properties of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide and similar compounds (Padalkar et al., 2011).

Inhibitory Activity : Research by Haffner et al. (2010) describes the synthesis and in vitro activity of benzothiazole analogs as Kv1.3 ion channel blockers, indicating potential applications in targeting specific ion channels for therapeutic purposes (Haffner et al., 2010).

Copper-Catalyzed Synthesis : The copper-catalyzed intramolecular cyclization process for synthesizing N-benzothiazol-2-yl-amides, as described by Wang et al. (2008), presents a novel method of synthesis that may be applicable to the compound , providing a new route for its preparation (Wang et al., 2008).

Propriétés

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-14-10-13-16(11-15(14)23-2)24-18(19-13)20-17(21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPLWHQOLDCVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2495172.png)

![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)

![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)